N-Ethyl-1,3,4-thiadiazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Ethyl-1,3,4-thiadiazole-2,5-diamine” is a chemical compound with the formula C₄H₈N₄S . It has a molecular weight of 144.198 g/mol .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The compounds were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis
The molecular structure of “N-Ethyl-1,3,4-thiadiazole-2,5-diamine” was investigated using DFT calculations (b3lyp/6-311++G(d,p)) to understand the structures’ geometry and physiochemical properties .Physical And Chemical Properties Analysis
“N-Ethyl-1,3,4-thiadiazole-2,5-diamine” has a molecular weight of 144.198 g/mol and is stored at ambient temperature .Scientific Research Applications
Anti-Microbial Agents
Compounds with the 1,3,4-thiadiazole scaffold have shown considerable antibacterial activity. For instance, certain derivatives have demonstrated significant activity against bacteria such as B. subtilis and P. aeruginosa compared to standard drugs .
Anti-Epileptic Agents
The 5-amino-2-sulfonamide thiadiazole derivatives have been found to offer protection against convulsions with no neurotoxicity observed. They exhibit good binding affinity toward proteins by inhibiting carbonic anhydrase, which is effective against mild convulsions .
Anti-Inflammatory Agents
Some 1,3,4-thiadiazole derivatives have shown an adequate anti-inflammatory effect with inhibition in paw edema comparable to that of indomethacin, a standard anti-inflammatory drug .
Analytical Chemistry
The thiadiazole scaffold is used in analytical chemistry for various research applications. It can be involved in chromatography and mass spectrometry techniques to analyze different chemical substances .
Biopharma Production
In biopharmaceutical production, compounds like N-Ethyl-1,3,4-thiadiazole-2,5-diamine can be used in the synthesis of more complex molecules that serve as active pharmaceutical ingredients .
Safety and Controlled Environment Solutions
This compound may also be used in safety and controlled environment solutions where high precision and reliability are required for scientific experiments .
Mechanism of Action
Target of Action
N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial , anticonvulsant , and antitumor activities 1,3,4-thiadiazoles have been reported to inhibit various enzymes such as epidermal growth factor receptor (egfr) kinase, carbonic anhydrase, phosphodiesterase-7 (pde7), tyrosine kinase, and aromatase .
Mode of Action
It’s known that the 1,3,4-thiadiazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting a potential antimicrobial mode of action .
Biochemical Pathways
Given the reported biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may interfere with the biochemical pathways associated with microbial growth, neuronal signaling, and tumor progression .
Pharmacokinetics
The compound’s molecular formula is reported as c6h13n7s, with an average mass of 215279 Da . This information, along with further experimental studies, could help predict its ADME properties.
Result of Action
Based on the reported activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may lead to the inhibition of microbial growth, reduction of neuronal excitability, and suppression of tumor progression .
properties
IUPAC Name |
2-N-ethyl-1,3,4-thiadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWZTLHPKKOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1,3,4-thiadiazole-2,5-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.